molecular formula C18H15ClF3N5 B15122601 5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile

5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile

Cat. No.: B15122601
M. Wt: 393.8 g/mol
InChI Key: CLPFURPPYKUKBB-UHFFFAOYSA-N
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Description

5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H15ClF3N5

Molecular Weight

393.8 g/mol

IUPAC Name

5-chloro-6-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H15ClF3N5/c19-14-5-11(7-23)8-25-17(14)27-4-2-12-9-26(10-15(12)27)16-6-13(1-3-24-16)18(20,21)22/h1,3,5-6,8,12,15H,2,4,9-10H2

InChI Key

CLPFURPPYKUKBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C#N)Cl

Origin of Product

United States

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